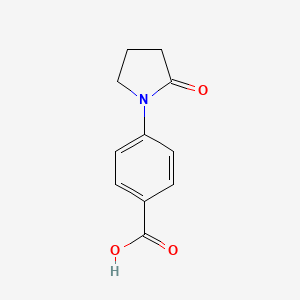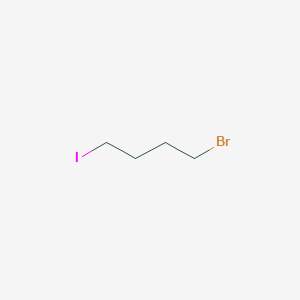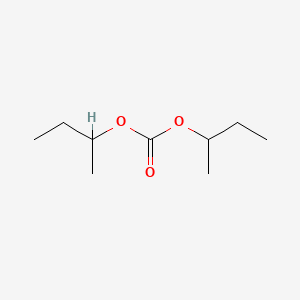
Ethyl-2-brom-2-(4-chlorphenyl)acetat
Übersicht
Beschreibung
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-bromo-2-(4-chlorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-bromo-2-(4-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-(4-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-2-brom-2-(4-chlorphenyl)acetat ist ein wertvoller Baustein in der organischen Synthese. Es wird verwendet, um die 2-Brom-2-(4-chlorphenyl)acetylgruppe in Zielmoleküle einzuführen, was für die Synthese komplexer organischer Verbindungen entscheidend sein kann . Diese Verbindung kann als Alkylierungsmittel wirken und die Bildung von C-C-Bindungen unter verschiedenen Bedingungen erleichtern.
Pharmazeutische Forschung
In der medizinischen Chemie findet diese Verbindung Anwendung bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Fähigkeit, nukleophile Substitutionsreaktionen einzugehen, macht sie zu einem Vorläufer für die Entwicklung neuer Medikamente . Es kann verwendet werden, um Zwischenprodukte zu erzeugen, die für die Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen entscheidend sind.
Chemische Industrie
This compound spielt in der chemischen Industrie eine Rolle als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen chemischen Additiven . Sein reaktives Bromatom kann in verschiedenen chemischen Transformationen verwendet werden und trägt zur Herstellung einer großen Bandbreite an Industriechemikalien bei.
Pflanzenschutzmittelforschung
Dieser Ester wird bei der Entwicklung von Pflanzenschutzmitteln, einschließlich Pestiziden und Herbiziden, eingesetzt. Seine strukturelle Einheit kann in Moleküle eingebaut werden, die zur Schädlingsbekämpfung und zur Steigerung des Ernteertrags entwickelt wurden . Die Forschung in diesem Bereich untersucht das Potenzial der Verbindung, zur Synthese effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien beizutragen.
Aromenstoffproduktion
Obwohl this compound selbst nicht direkt als Aromastoff verwendet wird, erlaubt seine chemische Struktur, dass es ein Vorläufer bei der Synthese von Verbindungen ist, die in der Aroma- und Duftstoffindustrie verwendet werden . Es kann in verschiedene Ester und Verbindungen umgewandelt werden, die die gewünschten Geschmacksrichtungen und Aromen verleihen.
Kosmetikindustrie
In der Kosmetikindustrie kann diese Verbindung zur Synthese von Inhaltsstoffen für Schönheitsprodukte verwendet werden. Ihre Derivate können in kosmetischen Formulierungen als Stabilisatoren oder Konservierungsstoffe fungieren und so die Langlebigkeit und Wirksamkeit des Produkts gewährleisten .
Textilindustrie
This compound kann an der Produktion von Textilchemikalien beteiligt sein, insbesondere an solchen, die im Färbeprozess oder als Veredelungsmittel zur Verbesserung der Gewebeigenschaften verwendet werden .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Standard- oder Referenzmaterial verwendet werden, um Instrumente zu kalibrieren oder neue analytische Methoden zu entwickeln. Ihre gut definierte Struktur und ihre Eigenschaften machen sie für die Verwendung in der Spektroskopie und Chromatographie geeignet .
Wirkmechanismus
Target of Action
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.
Biochemical Pathways
It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .
Result of Action
The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-25-0 | |
| Record name | 5445-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


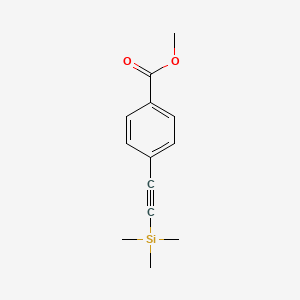
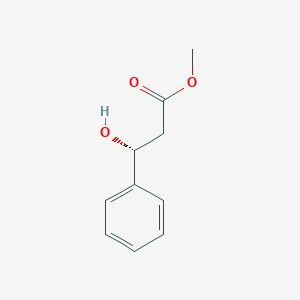
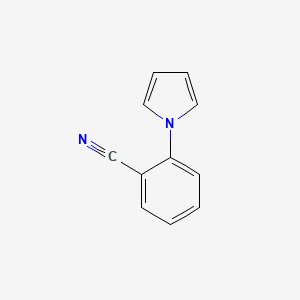
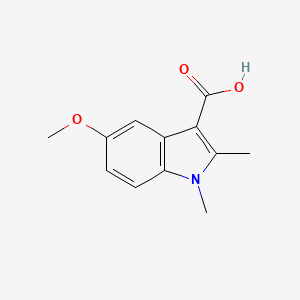

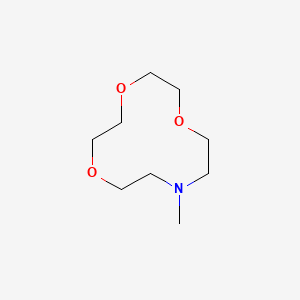
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
